1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
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Description
1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C20H29N5O2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.23212518 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurology and Psychopharmacology
This compound has been explored for its potential in neurology and psychopharmacology, particularly focusing on its receptor antagonist properties. For instance, a study highlighted an orally active, water-soluble neurokinin-1 receptor antagonist that could be suitable for both intravenous and oral clinical administration. This antagonist is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing its potential in neurological and psychiatric disorders (Harrison et al., 2001).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of compounds structurally related to 1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine. A study synthesized and assessed the antimicrobial activities of new 1,2,4-triazole derivatives, some of which showed good to moderate activities against test microorganisms, indicating the compound's potential utility in combating microbial infections (Bektaş et al., 2010).
Cancer Research
In the realm of oncology, the compound's derivatives have been evaluated for their anti-neoplastic activities. One particular study focused on a 1,2,4-triazole derivative against Dalton’s Lymphoma Ascitic in mice, demonstrating significant anticancer activity and presenting a potential avenue for cancer treatment (Arul & Smith, 2016).
Insecticidal Activity
Another area of application is in agriculture, where related compounds have been tested for their insecticidal properties. A study synthesized pyridine derivatives and tested their toxicity against the cowpea aphid, revealing that some compounds possess moderate to strong aphidicidal activities, suggesting their use in pest control strategies (Bakhite et al., 2014).
Drug Development and Molecular Docking Studies
The compound and its derivatives have been the subject of drug development research, with studies focusing on molecular docking to understand the interaction with biological targets. This includes analysis aimed at identifying EGFR inhibitors among benzimidazole derivatives bearing 1,2,4-triazole, critical for developing cancer therapies (Karayel, 2021).
Properties
IUPAC Name |
1-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-23(2)14-18-21-22-20(24(18)3)16-9-7-11-25(13-16)19(26)12-15-8-5-6-10-17(15)27-4/h5-6,8,10,16H,7,9,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMYUDQWRAUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)CC3=CC=CC=C3OC)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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